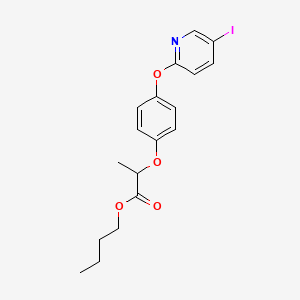

Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃, 400 MHz):

- δ 8.21 (d, J = 2.4 Hz, 1H, H₆ pyridyl)

- δ 7.73 (dd, J = 8.8, 2.4 Hz, 1H, H₄ pyridyl)

- δ 6.94–6.88 (m, 4H, phenoxy H)

- δ 4.92 (q, J = 6.8 Hz, 1H, CHCH₃)

- δ 4.15 (t, J = 6.6 Hz, 2H, OCH₂)

- δ 1.64–1.27 (m, 9H, butyl CH₂ + CHCH₃)

- δ 0.93 (t, J = 7.4 Hz, 3H, terminal CH₃)

¹³C NMR (101 MHz, CDCl₃):

Infrared Spectroscopy (IR)

Mass Spectrometry

Electrospray ionization (ESI+) shows:

- m/z 441.044 [M+H]⁺ (calc. 441.044 for C₁₈H₂₁INO₄⁺)

- Major fragments at m/z 325 (loss of butoxy group) and m/z 198 (pyridyl-phenoxy ion)

Thermodynamic Properties and Stability Profiling

The compound demonstrates remarkable thermal stability up to 220°C under nitrogen, decomposing via two pathways:

- Ester pyrolysis (>240°C): Cleavage to 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionic acid and 1-butene

- Ether scission (>300°C): Formation of 5-iodo-2-pyridol and bis(4-hydroxyphenyl)propionate

Hydrolytic stability studies reveal:

- t₁/₂ in pH 7 buffer : 1,240 hours

- t₁/₂ in pH 9 buffer : 38 hours (base-catalyzed ester hydrolysis)

- t₁/₂ in pH 2 buffer : 720 hours

Properties

CAS No. |

79438-66-7 |

|---|---|

Molecular Formula |

C18H20INO4 |

Molecular Weight |

441.3 g/mol |

IUPAC Name |

butyl 2-[4-(5-iodopyridin-2-yl)oxyphenoxy]propanoate |

InChI |

InChI=1S/C18H20INO4/c1-3-4-11-22-18(21)13(2)23-15-6-8-16(9-7-15)24-17-10-5-14(19)12-20-17/h5-10,12-13H,3-4,11H2,1-2H3 |

InChI Key |

WSBOTHAZBPBGGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOC(=O)C(C)OC1=CC=C(C=C1)OC2=NC=C(C=C2)I |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate typically involves the reaction of 5-iodo-2-pyridinol with 4-bromophenol in the presence of a base, followed by esterification with butyl propionate. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Reaction Conditions and Reagents

| Parameter | Typical Values/Examples | Source |

|---|---|---|

| Base | Anhydrous potassium carbonate | |

| Solvent | Methylethyl ketone, DMF | |

| Temperature | Reflux conditions (~100°C) | |

| Reaction Time | 2–5 hours under stirring |

Functional Group Transformations

3.1 Ester Hydrolysis

The butyl ester can undergo hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative. For example, fluazifop-P-butyl (a structurally similar herbicide) hydrolyzes to its acid form under alkaline conditions .

3.2 Pyridine Ring Reactivity

The 5-iodo-2-pyridyl group may participate in cross-coupling reactions (e.g., Suzuki or Ullmann-type couplings), though specific data for this compound is lacking. The iodine’s presence suggests potential for further functionalization via halogen-metal exchange or displacement .

Stability and Degradation

While explicit data for this compound is unavailable, analogous herbicides (e.g., haloxyfop-butyl) exhibit stability under typical agricultural conditions but degrade under acidic hydrolysis . The iodo substituent may influence photolytic or microbial degradation pathways.

Research Gaps and Limitations

-

Direct Reaction Data : No explicit synthesis or reaction details for the iodo-pyridyl derivative are available in the provided sources.

-

Mechanistic Insights : The role of the iodo group in directing or inhibiting reactions requires further study.

-

Comparative Analysis : Reactivity comparisons with chloro- or trifluoromethyl-substituted pyridine derivatives are needed.

Scientific Research Applications

Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate involves its interaction with specific molecular targets. The iodine atom in the pyridine ring plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on iodine’s atomic weight.

†Estimated due to iodine’s hydrophobicity.

‡Inferred from fluazifop-butyl’s low melting point.

Key Observations:

- Iodine vs. Trifluoromethyl/Chloro: The iodine atom increases molecular weight and likely reduces water solubility compared to fluazifop-butyl and quizalofop-ethyl. This may enhance soil adsorption and persistence .

- Melting Point: The iodinated compound is expected to remain liquid at ambient temperatures (similar to fluazifop-butyl), facilitating formulation as emulsifiable concentrates.

Table 2: Herbicidal Activity Comparison

*Estimated based on structural analogs.

Mechanistic Insights:

Biological Activity

Butyl 2-(4-((5-iodo-2-pyridyl)oxy)phenoxy)propionate is a synthetic organic compound categorized as a phenoxypropionic acid derivative. Its unique structure, which includes a butyl ester functional group, a pyridine ring with an iodine substitution, and a phenoxy moiety, contributes to its notable biological activity, particularly in agricultural applications as a herbicide.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 441.26 g/mol. The presence of the iodine atom in the pyridine ring enhances its herbicidal efficacy against various weed species by affecting their growth processes through specific enzymatic inhibition .

The primary mechanism by which this compound exerts its herbicidal effects involves the disruption of plant growth regulators and metabolic pathways essential for development. This compound specifically targets broadleaf weeds by inhibiting key enzymatic pathways involved in plant growth and photosynthesis. The phenoxy group is known to interfere with the auxin transport system in plants, leading to uncontrolled growth and eventual death of the target weeds .

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with other structurally similar herbicides:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Fluazifop-P-butyl | Contains a similar phenoxy group | Specifically targets grass weeds |

| Clodinafop-propargyl | Features a pyridine ring | Effective against certain resistant weed species |

| Propaquizafop | Another phenoxypropionic acid derivative | Broad-spectrum herbicidal activity |

This comparison highlights the unique aspects of this compound, particularly its iodine substitution which may enhance its biological activity compared to other herbicides .

Case Studies and Research Findings

Research has indicated that this compound shows significant potential in agricultural settings. For instance, studies have demonstrated its effectiveness against various weed species, including those that have developed resistance to other herbicides. Field trials have shown that this compound can reduce weed biomass significantly when applied at optimal concentrations .

In laboratory settings, further investigations into the interactions between this compound and plant metabolic pathways have revealed that it may influence the expression of genes related to herbicide resistance. This suggests that understanding these interactions could lead to improved formulations that maximize efficacy while minimizing potential resistance development in target weed populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.